Taccalonolide AJ

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

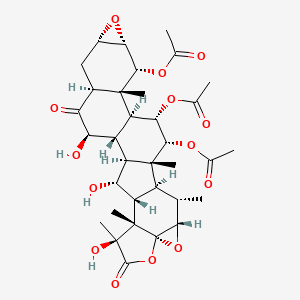

Taccalonolide AJ is a naturally occurring compound isolated from the roots of plants belonging to the genus Tacca. It is a member of the taccalonolide family, which are highly oxygenated pentacyclic steroids. This compound has garnered significant attention due to its unique ability to stabilize microtubules, making it a promising candidate for cancer treatment .

Aplicaciones Científicas De Investigación

Taccalonolide AJ has shown significant potential in various scientific research applications, particularly in the field of cancer treatment. It has been demonstrated to stabilize tubulin polymerization by covalently binding to β-tubulin, thereby inhibiting the growth and proliferation of cancer cells . Additionally, this compound has been studied for its ability to overcome drug resistance mechanisms in cancer therapy, making it a valuable candidate for further research and development .

Mecanismo De Acción

Target of Action

Taccalonolide AJ primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .

Mode of Action

This compound stabilizes tubulin polymerization by covalently binding to β-tubulin D226 . Upon AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In the tubulin-AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .

Biochemical Pathways

Taccalonolides, including AJ, are considered a class of novel microtubule-stabilizing agents .

Pharmacokinetics

The addition of hp-β-cd significantly increases the solubility of aj in aqueous solution .

Result of Action

This compound exhibits high potency antiproliferative activity against cancer cells . This provides the first evidence that this class of microtubule stabilizers can interact directly with tubulin/microtubules .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in aqueous solution can be significantly increased by the addition of HP-β-CD . This suggests that the compound’s action, efficacy, and stability can be enhanced by optimizing its environment.

Análisis Bioquímico

Biochemical Properties

Taccalonolide AJ plays a significant role in biochemical reactions. It interacts with tubulin, a protein that is a fundamental part of the cell cytoskeleton . This compound enhances the rate and extent of tubulin polymerization . It covalently binds to β-tubulin D226 , which facilitates tubulin polymerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. It covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that AJ-HP-β-CD exhibited superior selectivity and activity toward the cc RCC cell line 786-O vs. normal kidney cells by inducing apoptosis and cell cycle arrest and inhibiting migration and invasion of tumor cells in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. According to acute toxicity testing, the maximum tolerated dose (MTD) of AJ-HP-β-CD was 10.71 mg/kg, which was 20 times greater than that of AJ .

Metabolic Pathways

It is known that this compound can stabilize tubulin polymerization by covalently binding to β-tubulin .

Transport and Distribution

It is known that this compound covalently binds to β-tubulin , which suggests that it may be transported and distributed within cells along with tubulin.

Subcellular Localization

This compound is known to interact with tubulin, a protein that is a fundamental part of the cell cytoskeleton Therefore, it is likely that this compound is localized wherever tubulin is present within the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Taccalonolide AJ is synthesized through a two-step reaction process. Initially, taccalonolide A undergoes hydrolysis to form taccalonolide B. Subsequently, taccalonolide B is subjected to an epoxidation reaction, introducing an epoxy group at positions C22 and C23, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of taccalonolide A from the roots of Tacca plants, followed by the aforementioned synthetic steps. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Taccalonolide AJ primarily undergoes covalent binding reactions with β-tubulin, a protein that forms microtubules. This binding stabilizes the microtubules and prevents their depolymerization .

Common Reagents and Conditions: The epoxidation of taccalonolide B to form this compound typically involves the use of oxidizing agents such as m-chloroperbenzoic acid under controlled temperature and pH conditions .

Major Products: The major product of the epoxidation reaction is this compound, with minor by-products such as taccalonolide AO also being formed .

Comparación Con Compuestos Similares

- Paclitaxel

- Docetaxel

- Cabazitaxel

- Epothilone A

- Epothilone B

Comparison: Taccalonolide AJ is unique among microtubule-stabilizing agents due to its covalent binding mechanism, which differs from the non-covalent binding observed in compounds like paclitaxel and docetaxel . This covalent interaction provides this compound with a distinct advantage in overcoming drug resistance mechanisms commonly encountered with other microtubule-stabilizing agents .

Propiedades

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKYBGRKQMTOQL-MPOFNYKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)